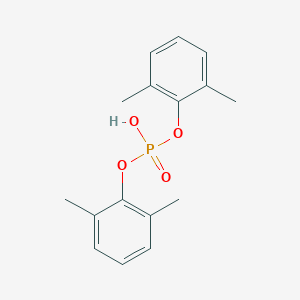

Bis(2,6-dimethylphenyl)phosphate

Beschreibung

Significance of Bis(2,6-dimethylphenyl)phosphate within Contemporary Organophosphorus Chemistry

This compound is an organophosphate compound characterized by a central phosphate (B84403) group bonded to two 2,6-dimethylphenyl groups. smolecule.com This specific molecular structure gives the compound a notable degree of steric hindrance, which in turn influences its reactivity and physical properties.

The primary significance of this compound in modern organophosphorus chemistry lies in its role as a chemical intermediate and its potential applications in material science. smolecule.com Its structure makes it a valuable building block in the synthesis of more complex molecules. For instance, it can be used to create larger, multifunctional flame retardants. One such example is its use in the synthesis of resorcinol (B1680541) bis[di(2,6-dimethylphenyl) phosphate] (PBDMPP), a high-performance flame retardant.

The hydrophobic nature of this compound also suggests its potential utility in the development of new materials with specific properties like water repellency. smolecule.com The presence of the bulky 2,6-dimethylphenyl groups can enhance compatibility with non-polar polymers.

Historical Context and Evolution of Research on Aryl Phosphate Esters

The journey of organophosphorus chemistry began in the early 19th century. researchgate.net The first synthesis of an organophosphorus compound, triethyl phosphate, is credited to Franz Anton Voegeli in 1848. researchgate.netmdpi.com A significant milestone was the synthesis of tetraethyl pyrophosphate (TEPP) in 1854, which was later identified as a cholinesterase inhibitor. mdpi.comnih.govingentaconnect.com

The early 20th century saw further developments, including the synthesis of dialkyl phosphonates by Michaelis in 1898 and the use of fluorine in organophosphorus compounds by Lange in the 1930s. mdpi.com A major leap occurred in the 1930s and 1940s with the work of Gerhard Schrader, who synthesized numerous highly toxic organophosphorus compounds, some of which were developed as chemical warfare agents, though never used in World War II. researchgate.netnih.gov

After the war, research into organophosphorus compounds expanded rapidly, leading to their widespread use as pesticides, particularly after the ban of persistent organochlorine pesticides in the 1970s. researchgate.net

The research and application of aryl phosphate esters, specifically, gained momentum in the mid-20th century. By 1950, tricresyl phosphate and triphenyl phosphate were produced in large quantities for use as plasticizers. epa.gov The 1950s also saw the emergence of alkyl aryl phosphate esters as gasoline additives. epa.gov Throughout the mid-1950s to the 1960s, the primary applications for aryl and alkyl aryl phosphate esters were as plasticizers, gasoline additives, lubricant additives, and functional fluids. epa.gov

The evolution of research in this field has been driven by the need for materials with specific properties, such as enhanced fire safety in polymers. This has led to the development of a wide array of aryl phosphate esters, including this compound, designed to meet the demands of modern industrial applications.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 18350-99-7 |

| Molecular Formula | C16H19O4P |

| Molecular Weight | 306.30 g/mol |

| Appearance | Crystalline powder |

| Melting Point | 94.5-96.5 °C |

Source: smolecule.comchemicalbook.comchemicalbook.com

Table 2: Comparison with Structurally Similar Compounds

| Compound Name | CAS RN | Molecular Formula | Key Features | Applications |

| Bis(2,6-dimethylphenyl) phosphate | 18350-99-7 | C₁₆H₁₉O₄P | Mono-phosphate ester; two 2,6-dimethylphenyl groups. | Flame retardant, chemical intermediate. |

| Resorcinol bis[di(2,6-dimethylphenyl) phosphate] (PBDMPP) | 139189-30-3 | C₃₈H₄₀O₈P₂ | Bis-phosphate ester with a resorcinol core; four 2,6-dimethylphenyl groups. | High-performance flame retardant in polymers and resins. chemspider.com |

| Bis(2,6-dimethylphenyl) phenyl phosphate | 23666-93-5 | C22H23O4P | A central phosphorus atom bonded to two 2,6-dimethylphenyl groups and one phenyl group. | Potential for high-temperature applications due to thermal stability. vulcanchem.com |

Established Synthetic Pathways for this compound

The most common and widely employed route for producing this compound involves the direct reaction of key precursors, a method that has been refined through the use of catalysts to improve reaction conditions and yields.

The primary established synthetic pathway for this compound involves the reaction of phosphorus oxychloride with 2,6-dimethylphenol. smolecule.com This method is based on the systematic replacement of the chlorine atoms in phosphorus oxychloride via nucleophilic substitution by the hydroxyl groups of the 2,6-dimethylphenol. smolecule.com The reaction proceeds in a stepwise manner. smolecule.com Initially, one equivalent of 2,6-dimethylphenol reacts with phosphorus oxychloride to form a monoester dichloride intermediate. smolecule.com A second equivalent of the phenol is then added to yield the desired diester monochloride, which can be further processed. smolecule.com Optimal reaction temperatures for this synthesis typically range from 140 to 160°C. smolecule.com A related patent describes heating phosphorus oxychloride with a catalyst and solvent to 110-115°C before the dropwise addition of 2,6-dimethylphenol, with the reaction temperature later being raised to 145-150°C. google.com

Catalytic systems are extensively used in the synthesis of this compound to improve reaction rates and selectivity. smolecule.com Lewis acid catalysts such as magnesium chloride and aluminum chloride are particularly effective. smolecule.comgoogle.com These catalysts function by activating the phosphorus center through coordination, which facilitates the nucleophilic attack by the phenolic hydroxyl groups. smolecule.com The use of magnesium chloride has been shown to significantly reduce reaction temperatures and times compared to uncatalyzed processes. smolecule.com Aluminum chloride is another key Lewis acid catalyst employed in this synthesis. smolecule.com Research into the synthesis of a related compound, tetrakis-(2,6-xylyl) resorcinol bisphosphate, identified optimal conditions using magnesium chloride as a catalyst, highlighting its importance in similar reactions. researchgate.net

Table 1: Example Catalytic Synthesis Conditions

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Magnesium Chloride | researchgate.net |

| Catalyst Dosage | 2.0% (mass fraction based on phosphorus oxychloride) | researchgate.net |

| Solvent | Xylene | researchgate.net |

| Reactant Mole Ratio (Phenol:POCl₃:Resorcinol) | 4.10 : 2.08 : 1.00 | researchgate.net |

| Reaction Temperature (Step 1) | 120°C for 6 h, then 140-145°C for 2 h | researchgate.net |

Note: Data is for the synthesis of a related compound, tetrakis-(2,6-xylyl) resorcinol bisphosphate, illustrating typical conditions for this class of reaction.

Advanced Synthetic Approaches and Derivatizations

Advanced synthetic strategies aim to address the challenges associated with phosphate ester synthesis, particularly for sterically hindered molecules, and to provide pathways for creating derivatives through controlled reactions.

Phosphate ester bonds are known to be very stable against hydrolysis unless a catalyst is present. rwth-aachen.denih.gov Controlled hydrolysis is an important technique in phosphate chemistry, allowing for the selective cleavage of P-O-C bonds to yield phosphoric acids from their corresponding esters. nih.govorganic-chemistry.org This process can be mediated by Lewis acids, such as lanthanide metal ions, which can trigger P-OEt bond cleavage under specific reaction conditions. rwth-aachen.denih.gov The hydrolysis of aryl esters is typically faster than that of their alkyl counterparts. nih.gov While not a primary method for the bulk synthesis of this compound, controlled hydrolysis represents a key technique for the derivatization and functionalization of phosphate esters, enabling the creation of specific phosphate acid structures from more complex precursors. rwth-aachen.denih.govnih.gov

The synthesis of sterically encumbered or hindered aryl phosphate esters like this compound presents significant challenges. The presence of the four ortho-methyl substituents creates severe steric hindrance that can prevent the close approach of nucleophiles to the phosphorus center. smolecule.com The preparation of ortho-substituted aryl phosphites, which face similar steric challenges, is noted to be more difficult than for less hindered analogues. google.com Overcoming these steric limitations often requires specialized catalysts or reaction conditions. google.com While research on highly hindered carboxylic esters has explored methods like hexamethylphosphoramide-favored enolization to overcome steric limits to alkylation, the synthesis of sterically crowded phosphate esters relies more heavily on potent catalysts and carefully controlled thermal conditions to drive the reaction forward. rsc.org

Precursor Chemistry and Intermediate Generation

The synthesis of this compound begins with simple, commercially available precursors and proceeds through well-defined reactive intermediates.

The key precursors for the synthesis are:

Phosphorus oxychloride (POCl₃) : The source of the central phosphate group. smolecule.comgoogle.com

2,6-Dimethylphenol : The source of the sterically hindered aryl groups. smolecule.comgoogle.com

The reaction proceeds through a stepwise mechanism, generating key intermediates. The initial reaction between one equivalent of 2,6-dimethylphenol and phosphorus oxychloride forms a monoester dichloride intermediate, 2,6-dimethylphenyl phosphorodichloridate . smolecule.com The subsequent reaction with a second equivalent of the phenol leads to the formation of the diester monochloride intermediate, bis(2,6-dimethylphenyl) phosphorochloridate , referred to in patent literature as two (2, 6-3,5-dimethylphenyl) phosphoryl chloride. smolecule.comgoogle.com This intermediate can then be hydrolyzed or reacted with other nucleophiles to yield the final product.

Table 2: Precursors and Key Intermediates

| Compound Type | Chemical Name |

|---|---|

| Precursor | Phosphorus oxychloride |

| Precursor | 2,6-Dimethylphenol |

| Intermediate | 2,6-dimethylphenyl phosphorodichloridate |

| Intermediate | Bis(2,6-dimethylphenyl) phosphorochloridate |

Structure

2D Structure

Eigenschaften

IUPAC Name |

bis(2,6-dimethylphenyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19O4P/c1-11-7-5-8-12(2)15(11)19-21(17,18)20-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOXBWCRUPJDAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OP(=O)(O)OC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452772 | |

| Record name | Bis(2,6-dimethylphenyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18350-99-7 | |

| Record name | Bis(2,6-dimethylphenyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,6-dimethylphenyl)hydrogenphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Synthesis of Key Intermediates

The synthesis of bis(2,6-dimethylphenyl)phosphoryl chloride is a critical step in the production of various organophosphorus compounds, including bis(2,6-dimethylphenyl)phosphate. The primary method for its preparation involves the controlled reaction of 2,6-dimethylphenol with phosphoryl chloride (POCl₃). This reaction is a nucleophilic substitution where the hydroxyl groups of the phenol attack the phosphorus center, leading to the stepwise replacement of chlorine atoms.

2 C₈H₁₀O + POCl₃ → C₁₆H₁₈ClO₂P + 2 HCl

This process is typically conducted in the presence of a base, such as pyridine or another amine, which acts as a scavenger for the hydrogen chloride (HCl) gas produced during the reaction. wikipedia.org The removal of HCl is crucial as it drives the reaction to completion. The reaction mechanism proceeds through the formation of a mono-substituted intermediate, (2,6-dimethylphenoxy)phosphorodichloridate, before a second molecule of 2,6-dimethylphenol reacts to form the desired product.

Precise control of the stoichiometry—a 2:1 molar ratio of 2,6-dimethylphenol to phosphoryl chloride—is essential to maximize the yield of the bis-substituted product and minimize the formation of the mono-substituted intermediate or the fully substituted tris(2,6-dimethylphenyl)phosphate. The reaction is generally performed in an inert solvent to facilitate mixing and temperature control.

Table 1: Precursors for the Synthesis of Bis(2,6-dimethylphenyl)phosphoryl Chloride

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| 2,6-Dimethylphenol | C₈H₁₀O | 122.16 | Nucleophilic reactant |

| Phosphoryl Chloride | POCl₃ | 153.33 | Phosphorus source/electrophile nih.gov |

Table 2: Product Specifications

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Description |

| Bis(2,6-dimethylphenyl)phosphoryl Chloride | C₁₆H₁₈ClO₂P | 308.74 | Key chemical intermediate |

Reaction Kinetics and Mechanistic Investigations

Nucleophilic Substitution Reactions at the Phosphorus Center

Nucleophilic substitution is a fundamental reaction class for organophosphorus compounds. For derivatives like bis(2,6-dimethylphenyl) chlorophosphate, these reactions are characterized by the interplay of electronic effects from substituents and dominant steric effects from the bulky 2,6-dimethylphenyl groups.

The reactions of bis(2,6-dimethylphenyl) chlorophosphate with various anilines (anilinolysis) in dimethyl sulfoxide (DMSO) have been kinetically investigated to understand substituent and steric effects on the mechanism. koreascience.kr The reaction proceeds via a nucleophilic substitution pathway where the aniline displaces the chloride leaving group.

Kinetic studies on the anilinolysis of bis(2,6-dimethylphenyl) chlorophosphate reveal how substituents on the incoming aniline nucleophile affect the reaction rate. The reactivity is quantified using second-order rate constants (kH), which show a clear trend with the electronic nature of the substituent on the aniline. Electron-donating groups on the aniline increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect. This relationship is often analyzed using Hammett (ρX) and Brønsted (βX) plots. koreascience.kr The data from these studies, conducted in DMSO at 55.0 °C, demonstrate these substituent effects. koreascience.kr

Table 1: Second-Order Rate Constants (kH) for the Reaction of Bis(2,6-dimethylphenyl) Chlorophosphate with Substituted Anilines (XC6H4NH2) in DMSO at 55.0 °C

| Substituent (X) | kH (x 10^3 M^-1 s^-1) |

| 4-OCH3 | 1.83 |

| 4-CH3 | 1.15 |

| H | 0.512 |

| 4-Cl | 0.203 |

| 3-Cl | 0.128 |

Data sourced from the Korean Chemical Society. koreascience.kr

The aminolysis of organophosphorus compounds can proceed through either a concerted (single transition state) or a stepwise mechanism involving a pentacoordinate intermediate. sapub.org For the anilinolysis of bis(2,6-dimethylphenyl) chlorophosphate, evidence points towards a stepwise mechanism. koreascience.kr In such a mechanism, the nucleophile first attacks the phosphorus center to form a trigonal bipyramidal intermediate. This is followed by the expulsion of the leaving group. Kinetic data, including deuterium kinetic isotope effects (DKIEs), suggest that the rate-limiting step of this reaction is the breakdown of the intermediate to form the final products, specifically the departure of the chloride leaving group. koreascience.krsapub.org

The stereochemistry of nucleophilic substitution at a phosphorus center is crucial for understanding the reaction mechanism. The attack of the nucleophile can theoretically occur from the "frontside" (on the same side as the leaving group) or the "backside" (opposite the leaving group). sapub.org For the anilinolysis of bis(2,6-dimethylphenyl) chlorophosphate, a backside nucleophilic attack is proposed. koreascience.krsapub.org This pathway involves the aniline approaching the phosphorus atom from the side opposite the P-Cl bond, leading to the formation of a trigonal bipyramidal intermediate. This contrasts with systems where a frontside attack, often facilitated by a hydrogen-bonded, four-center transition state, is favored. sapub.org

The reactions of chlorophosphates with substituted pyridines (pyridinolysis) serve as another important model for studying phosphoryl transfer mechanisms. The steric bulk in bis(2,6-dimethylphenyl) chlorophosphate makes its reactivity distinct from simpler analogues.

Kinetic investigations of the pyridinolysis of bis(2,6-dimethylphenyl) chlorophosphate have been carried out in acetonitrile at 65.0 °C. researchgate.netresearchgate.net These studies reveal that the reaction is significantly slower—by a factor of hundreds—than the pyridinolysis of the less sterically hindered bis(phenyl) chlorophosphate. researchgate.netresearchgate.netsmolecule.com This reduced reactivity is attributed to the severe steric hindrance from the four ortho-methyl substituents, which impedes the approach of the pyridine nucleophile. researchgate.netsmolecule.com

The free-energy correlations for these reactions, when plotted against the basicity of the pyridine nucleophile (a Brønsted plot), show a biphasic concave upward curve. researchgate.netresearchgate.net This nonlinearity is often interpreted as a change in the reaction mechanism or the rate-determining step. For the reaction of bis(2,6-dimethylphenyl) chlorophosphate, this biphasic plot suggests a shift in the mechanism as the basicity of the pyridine changes. researchgate.net With weakly basic pyridines, unusual positive Hammett (ρx = +5.40) and negative Brønsted (βx = -0.83) values are observed, which is atypical for nucleophilic substitution reactions. researchgate.netresearchgate.net The activation parameters for the reaction show a high activation enthalpy (ΔH‡ ≈ 67.8 kJ/mol) and a markedly negative activation entropy (ΔS‡ ≈ -142 J/mol·K), indicating a highly ordered transition state, consistent with an ion-pair mechanism. smolecule.com

Table 2: Second-Order Rate Constants (k2) for the Reaction of Bis(2,6-dimethylphenyl) Chlorophosphate with Substituted Pyridines (X-Py) in Acetonitrile at 65.0 °C

| Substituent (X) | pKa | k2 (x 10^-5 M^-1 s^-1) |

| 4-N(CH3)2 | 9.70 | 87.1 |

| 4-CH3 | 6.02 | 11.2 |

| 3-CH3 | 5.68 | 8.86 |

| H | 5.21 | 5.53 |

| 3-Cl | 2.84 | 0.32 |

Data sourced from Bulletin of the Korean Chemical Society. researchgate.netresearchgate.net

Pyridinolysis Reactions of Chlorophosphates

Hydrolysis Pathways and Catalysis

The study of the hydrolysis of mono-2,6-dimethylphenyl phosphate (B84403) provides significant insights into the reaction kinetics and mechanisms of phosphate esters. Research conducted in an acidic medium has been particularly revealing, demonstrating the complex interplay of various factors in these reactions.

Acid-Catalyzed Hydrolysis of Mono-2,6-dimethylphenyl Phosphate Esters

Kinetic studies of the hydrolysis of mono-2,6-dimethylphenyl phosphate have been performed in hydrochloric acid solutions ranging from 0.1 to 6.0 mol. dm³ and in buffers with a pH range of 1.24 to 7.46 at a constant temperature of 97 ± 0.5°C. journalijar.com These investigations have shown that the monoester undergoes hydrolysis through several reactive species, including the conjugate acid, mononegative, neutral, and dinegative forms. journalijar.com

| pH Range | Dominant Reactive Species |

| < 1.24 | Conjugate Acid |

| 1.24 - 4.5 | Mononegative and Neutral |

| > 4.5 | Dinegative |

This table illustrates the dominant reactive species at different pH ranges during the hydrolysis of mono-2,6-dimethylphenyl phosphate.

The hydrolysis of mono-2,6-dimethylphenyl phosphate proceeds through different pathways depending on the pH of the solution, which dictates the predominant ionic form of the phosphate ester.

Conjugate Acid Species: In strongly acidic solutions, the phosphate monoester is protonated to form the conjugate acid. This species is highly reactive towards hydrolysis.

Mononegative and Neutral Species: In the pH range of 1.24 to 7.46, the hydrolysis is mainly attributed to the mononegative and neutral species of the ester. journalijar.com The neutral species is particularly significant in the acid-catalyzed pathway.

Characterization of Transition States in Hydrolytic Processes

Understanding the structure of the transition state is crucial for elucidating the reaction mechanism. For the hydrolysis of mono-2,6-dimethylphenyl phosphate, various experimental approaches have been employed to characterize the transition state.

Studies involving solvent effects, such as the use of dioxane-water mixtures, suggest the involvement of a water molecule in the rate-determining step. journalijar.com The observed changes in reaction rate with varying solvent composition point towards a transition state where charges are developed due to the bimolecular attack of a water molecule on the phosphorus atom. journalijar.com This is consistent with an associative (SN2-like) mechanism.

| Mechanistic Evidence | Implication for Transition State |

| Solvent Effect Studies | Bimolecular attack of water is involved. |

| Comparative Isokinetic Rate Data | Fission of the P-O bond occurs. |

| Arrhenius Parameters | Consistent with P-O bond cleavage. |

| Zucker-Hammett Hypothesis | Supports the proposed reaction mechanism. |

This table summarizes the experimental evidence and the corresponding mechanistic insights into the transition state of the hydrolysis of mono-2,6-dimethylphenyl phosphate.

Structure-Reactivity Relationships and Linear Free Energy Relationships

Linear Free Energy Relationships (LFERs) are instrumental in quantifying the relationship between the structure of a reactant and its rate of reaction. By systematically varying substituents on the aromatic rings of phosphate esters, it is possible to probe the electronic demands of the transition state.

The Hammett equation, log(k/k₀) = ρσ, is a powerful tool for assessing the sensitivity of a reaction to electronic effects of substituents on an aromatic ring. The reaction constant, ρ (rho), indicates the susceptibility of the reaction to these effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or decrease in positive charge) at the reaction center in the transition state. Conversely, a negative ρ value indicates that electron-donating groups enhance the reaction rate, implying the development of positive charge.

In the context of phosphoryl transfer reactions, such as the hydrolysis of diaryl phosphates, the Hammett plot can provide valuable mechanistic information. For the alkaline hydrolysis of a series of diethyl substituted phenyl phosphates, a satisfactory correlation between the logarithm of the second-order rate constants and the Hammett σ constants has been observed researchgate.net. For the alkaline hydrolysis of methyl-substituted aryl phosphates, a linear relationship between the logarithm of the rate constants and the pKa of the leaving phenolate groups yields a Brönsted-type plot with a slope of -0.70, indicating a significant dependence of the reaction rate on the nature of the leaving group pjsir.org.

The Brönsted catalysis equation, log(k) = β(pKa) + C, relates the rate constant of a reaction to the acidity or basicity of a series of catalysts or, in the case of nucleophilic substitution, the nucleophile or leaving group. The Brönsted coefficient, β (beta), provides insight into the degree of bond formation or cleavage in the transition state. For nucleophilic attack, β or βnuc values typically range from 0 to 1, with a larger value suggesting a greater degree of bond formation in the transition state. For the leaving group, βlg, a more negative value indicates a greater extent of bond cleavage in the transition state.

For reactions of phosphate esters with a series of pyridine nucleophiles, Brönsted plots have been shown to be valuable mechanistic probes nih.govrsc.org. In the reaction of a series of pyridine derivatives with methyl aryl phosphate esters, a concerted SN2(P) mechanism was suggested based on Brönsted analysis nih.gov. For the reaction of 2,4-dinitrophenyl phosphate dianion with substituted pyridines, the Brönsted coefficient was found to be zero, indicating that the reaction rate is independent of the basicity of the nucleophile over a wide range rsc.org. This suggests a transition state with very little bond formation to the nucleophile, bordering on a dissociative mechanism.

| Reaction Series | ρ / β Value | Interpretation | Reference |

|---|---|---|---|

| Alkaline hydrolysis of methyl-substituted aryl phosphates | βlg = -0.70 | Significant P-O bond cleavage in the transition state. | pjsir.org |

| Alkaline hydrolysis of 2-hydroxypropylaryl phosphate esters | βlg = -0.56 | Less advanced bond breaking in the transition state due to intramolecular catalysis. | pjsir.org |

| Reactions of 2,4-dinitrophenyl phosphate dianion with pyridines | βnuc ≈ 0 | Transition state with minimal bond formation to the nucleophile. | rsc.org |

| Reactions of 1,2-phenylene phosphorochloridate with strongly basic pyridines | βX = 0.41 | Moderate degree of N-P bond formation in the transition state. | researchgate.net |

The concept of cross-interaction constants (ρXY) extends the principles of linear free energy relationships to provide more detailed mechanistic insights. This is achieved by studying the effect of substituents in both the nucleophile (X) and the leaving group (Y) on the reaction rate. The cross-interaction constant, ρXY, is defined by the equation: log(kXY/kHH) = ρXσX + ρYσY + ρXYσXσY.

The sign and magnitude of ρXY can help to distinguish between different reaction mechanisms. For instance, in a concerted SN2-type reaction, a negative ρXY value is typically observed. This indicates that a stronger nucleophile (more negative σX) makes the reaction less sensitive to the nature of the leaving group (smaller ρY), and vice versa. This is consistent with the idea that in a concerted process, bond formation and bond cleavage are coupled.

Conversely, a stepwise mechanism with a rate-determining formation of an intermediate would be expected to show a ρXY value of zero, as the effects of the nucleophile and leaving group are decoupled. A stepwise mechanism with rate-limiting breakdown of the intermediate can lead to a positive ρXY value.

In a study on the anilinolysis of Y-O-aryl methyl phosphonochloridothioates, the sign of the cross-interaction constant was used to diagnose a change in mechanism rsc.org. For reactions with stronger aniline nucleophiles, a negative ρXY value (-0.95) was observed, consistent with a concerted mechanism. However, for weaker nucleophiles, the ρXY value became positive (+0.77), indicating a shift to a stepwise mechanism with the rate-limiting expulsion of the leaving group from a pentacoordinate intermediate rsc.org.

For bis(2,6-dimethylphenyl)phosphate, the severe steric hindrance around the phosphorus center might favor a more dissociative pathway, which could be reflected in the value of the cross-interaction constant in reactions with varying nucleophiles and leaving groups.

Kinetic Isotope Effects (KIEs) are a powerful tool for probing the structure of transition states by measuring the change in reaction rate upon isotopic substitution libretexts.orgwikipedia.org. In phosphoryl transfer reactions, deuterium KIEs (kH/kD) are particularly informative.

A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. For example, in the anilinolysis of chlorophosphates, if the N-H bond of the aniline nucleophile is broken in the transition state, a primary KIE (kH/kD > 1) would be expected.

A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They often reflect changes in hybridization or steric environment at the isotopically labeled position between the ground state and the transition state.

In the anilinolysis of O-aryl methyl phosphonochloridothioates, a fascinating dichotomy in KIEs was observed rsc.org. With strongly basic anilines, primary normal KIEs in the range of 1.03–1.30 were found, suggesting that the N-H bond is partially broken in the transition state of a concerted reaction. In stark contrast, with weakly basic anilines, large inverse secondary KIEs (kH/kD = 0.367–0.567) were measured. This was interpreted as evidence for a stepwise mechanism where the N-H bond is not broken in the rate-determining step (leaving group expulsion), and the inverse effect arises from steric congestion in the transition state rsc.org.

For reactions involving this compound, the measurement of KIEs could provide critical information about the timing of bond-forming and bond-breaking steps and the nature of the transition state, especially in elucidating the role of the bulky 2,6-dimethylphenyl groups.

| Aniline Substituent (X) | kH/kD | Type of KIE | Inferred Mechanism |

|---|---|---|---|

| 4-MeO | 1.30 | Primary Normal | Concerted |

| 4-Me | 1.18 | Primary Normal | Concerted |

| H | 1.03 | Primary Normal | Concerted |

| 4-Cl | 0.567 | Secondary Inverse | Stepwise |

| 3-Cl | 0.435 | Secondary Inverse | Stepwise |

| 3-NO2 | 0.367 | Secondary Inverse | Stepwise |

Applications in Advanced Organic Synthesis

Utilization as a Protecting Group for Hydroxyl Functions

In organic synthesis, a protecting group is a molecular unit that is selectively introduced to mask a reactive functional group, allowing chemical modifications to be made elsewhere in the molecule. The ideal protecting group should be easy to introduce, stable to a range of reaction conditions, and readily removable under mild conditions when its protective function is no longer needed.

Phosphate (B84403) esters, in general, can function as protecting groups for hydroxyl functions. The concept involves converting a reactive alcohol (-OH) into a significantly less reactive phosphate ester (-OPO(OR)₂). However, while the structure of bis(2,6-dimethylphenyl)phosphate makes it a theoretical candidate for this role, specific, well-documented applications in the scientific literature where it is employed primarily as a protecting group for hydroxyl groups are not prevalent. The steric bulk of the 2,6-dimethylphenyl groups could offer high stability, but might also necessitate harsh conditions for its subsequent removal, potentially limiting its practical use in this specific context compared to more established protecting groups.

Role as a Key Chemical Intermediate in Complex Chemical Synthesis

As a chemical intermediate, this compound serves as a foundational molecule that can be converted into other complex structures or reagents.

Intermediate in the Preparation of Vinyl Halides from Ketones and ImidesA well-established method for synthesizing vinyl halides (chlorides and bromides) from ketones proceeds through a two-step process involving a vinyl phosphate intermediate.researchgate.netIn this process, an enolizable ketone is first treated with a phosphorylating agent to form a stable enol phosphate. This intermediate is then reacted with a source of halide ions, such as a triphenylphosphine dihalide, to yield the corresponding vinyl halide.researchgate.net

The general scheme is as follows:

Enol Phosphate Formation: A ketone is deprotonated to form an enolate, which then reacts with a diaryl phosphorochloridate (Ar₂P(O)Cl) to yield a diaryl vinyl phosphate.

Halogenation: The resulting vinyl phosphate is treated with a halogenating agent to displace the phosphate group and install the halide.

This compound can serve as the precursor to the required phosphorylating agent, bis(2,6-dimethylphenyl) phosphorochloridate. Although this synthetic route is practical and efficient, specific literature examples detailing the use of the bis(2,6-dimethylphenyl) variant for this particular transformation are not prominent. researchgate.net

Catalytic Reagents and Coupling Agents

The most significant and well-documented application of this compound's derivatives is in the field of nucleic acid chemistry, where precise control over bond formation is paramount.

Application in Oligonucleoside Phosphorodithioate Synthesis via H-Phosphonothioate MethodThe synthesis of oligonucleoside phosphorodithioates—analogs of natural DNA where both non-bridging oxygen atoms in the phosphate backbone are replaced by sulfur—is of great interest for therapeutic applications. The H-phosphonothioate method is a powerful strategy for creating these linkages.acs.orgnih.gov

In this method, a key step is the coupling of a nucleoside H-phosphonothioate monoester with the 5'-hydroxyl group of another nucleoside. This reaction requires a highly efficient coupling agent (or activator). Research has shown that bis(2,6-dimethylphenyl) phosphorochloridate , the activated acid chloride derivative of this compound, is a superior coupling agent for this purpose. sci-hub.ru

The steric hindrance provided by the four ortho-methyl groups on the phenyl rings is crucial for its efficacy. This bulkiness prevents side reactions, such as modification of the nucleobases or unwanted reactions at the sulfur atom of the H-phosphonothioate. Instead, it selectively activates the oxygen atom of the H-phosphonothioate, facilitating the desired coupling reaction to form the internucleosidic H-phosphonothioate linkage. sci-hub.ru After the full oligonucleotide chain is assembled, a final sulfurization step converts all H-phosphonothioate linkages to the desired phosphorodithioate linkages. acs.org

A comparative study of different coupling agents demonstrated the effectiveness of bis(2,6-dimethylphenyl) phosphorochloridate [(DMP)₂CP] in synthesizing the dimer TpS₂T. sci-hub.ru

Table 1: Comparison of Coupling Agents in the Synthesis of Dimer TpS₂T

| Coupling Agent | Abbreviation | Yield (%) |

|---|---|---|

| Pivaloyl Chloride | PivCl | 82 |

| Diphenyl Phosphorochloridate | DPCP | 90 |

| Diethyl Phosphorochloridate | DECP | 88 |

| Bis(2,4-dichlorophenyl) Phosphorochloridate | (DCP)₂CP | 92 |

| Bis(2,6-dimethylphenyl) Phosphorochloridate | (DMP)₂CP | 98 |

This table was generated based on data reported in the scientific literature. sci-hub.ru

The exceptionally high yield obtained with (DMP)₂CP highlights its utility in achieving efficient and clean coupling in the synthesis of modified oligonucleotides. acs.orgsci-hub.ru

Coordination Chemistry and Ligand Design

Formation of Metal-Organophosphate Complexes

The synthesis of metal-organophosphate complexes involving bis(2,6-dimethylphenyl)phosphate often begins with the reaction of its acidic form, 2,6-dimethylphenyl phosphate (B84403) (dmppH2), with a suitable metal precursor. acs.org The steric bulk of the 2,6-dimethylphenyl groups plays a crucial role in directing the assembly of the resulting metal-ligand framework.

Reactions with Transition Metal Precursors (e.g., Copper(II) Compounds)

Reactions of 2,6-dimethylphenyl phosphate (dmppH2) with copper(II) precursors have been a subject of detailed investigation. acs.org For instance, the reaction between copper acetate and dmppH2 serves as a common entry point for the synthesis of novel copper-organophosphate structures. The outcome of such reactions is highly dependent on the reaction conditions and the specific ligands present in the coordination sphere of the copper(II) ion. acs.org

Influence of Auxiliary N-Donor Ligands on Complex Formation

The use of pyrazole derivatives as auxiliary ligands has led to the isolation of distinct copper-phosphate clusters. When copper acetate reacts with dmppH2 in the presence of 3,5-di-tert-butyl pyrazole (dbpz), a tetrameric complex is formed. acs.org In contrast, employing 3,5-dimethyl pyrazole (dmpz) under similar conditions results in a hexanuclear cage complex. acs.org This demonstrates the subtle yet significant role that the substituents on the pyrazole ring play in directing the self-assembly process.

Chelating N-donor ligands, such as 1,10-phenanthroline (phen) and bipyridine (bpy), which can form multiple bonds with the metal center, also influence the structure of the resulting copper-phosphate complexes. The reaction between copper acetate and dmppH2 in the presence of 1,10-phenanthroline yields a dimeric copper phosphate. acs.org When a different copper source, such as [Cu2(bpy)2(OAc)(OH)(H2O)]·2ClO4, is used with dmppH2, a trinuclear copper phosphate is formed. acs.org

Structural Diversity of Metal-Phosphate Clusters and Coordination Polymers

The combination of this compound with transition metals and auxiliary N-donor ligands gives rise to a rich structural chemistry, characterized by the formation of various nuclearity clusters and coordination polymers.

Tetrameric and Hexanuclear Cluster Architectures

Research has successfully isolated and characterized both tetrameric and hexanuclear copper(II) clusters incorporating the this compound ligand. acs.org

The reaction of copper acetate with dmppH2 and 3,5-di-tert-butyl pyrazole (dbpz) leads to the formation of the tetrameric complex [Cu(dmpp)(dbpz)]4. This complex features a cubane-shaped cluster with a Cu4O12P4 core. acs.org

When 3,5-dimethyl pyrazole (dmpz) is used as the auxiliary ligand, a novel hexanuclear cage complex, [Cu6(PO4)(dmpp)3(OAc)3(dmpz)9], is isolated. This compound represents a new structural type in metal phosphate chemistry. acs.org

Table 1: Examples of Copper-Bis(2,6-dimethylphenyl)phosphate Complexes

| Complex Formula | Auxiliary Ligand | Resulting Architecture |

|---|---|---|

| [Cu(dmpp)(dbpz)]4 | 3,5-di-tert-butyl pyrazole | Tetrameric cubane-shaped cluster |

| [Cu6(PO4)(dmpp)3(OAc)3(dmpz)9] | 3,5-dimethyl pyrazole | Hexanuclear cage complex |

| [Cu(phen)(dmpp)(CH3OH)]2·2CH3OH | 1,10-phenanthroline | Dimeric complex |

Table 2: Compound Names

| Abbreviation / Name | Full Chemical Name |

|---|---|

| dmppH / dmppH2 | This compound / 2,6-dimethylphenyl phosphate |

| dbpz | 3,5-di-tert-butyl pyrazole |

| dmpz | 3,5-dimethyl pyrazole |

| phen | 1,10-phenanthroline |

| bpy | bipyridine |

| OAc | Acetate |

Dimeric and Trinuclear Phosphate Complexes

Research into the coordination of bulky organophosphate ligands, such as 2,6-dimethylphenyl phosphate (dmppH2), with metal ions has revealed the formation of diverse multinuclear complexes. The specific nuclearity—whether a complex becomes dimeric, trinuclear, or higher—depends significantly on the reaction conditions, the choice of metal precursor, and the auxiliary ligands present. acs.org

For instance, the reaction of 2,6-dimethylphenyl phosphate with copper(II) acetate in the presence of 1,10-phenanthroline yields a dimeric copper phosphate complex. acs.org However, by changing the copper source and reacting dmppH2 with a pre-formed dimeric copper species in the presence of 2,2'-bipyridine, a trinuclear copper phosphate complex can be isolated. acs.org In these structures, the phosphate ligands act as bridges, holding multiple metal centers together. acs.org Similarly, neodymium has been shown to form both mononuclear and binuclear complexes with this compound ligands. researchgate.net

Resemblance of Cluster Cores to Zeolite Secondary Building Units (SBUs)

A fascinating aspect of metal-organophosphate chemistry is the structural similarity between the inorganic cores of these clusters and the secondary building units (SBUs) of zeolites. acs.orgresearchgate.netchemistnotes.com Zeolites are microporous aluminosilicate minerals whose frameworks are described in terms of SBUs—specific, recurring combinations of primary tetrahedral units (SiO4 or AlO4). researchgate.netchemistnotes.comuniv-lemans.fr

The inorganic cores of certain metal-phosphate clusters mimic these arrangements. For example, a tetrameric copper complex with 2,6-dimethylphenyl phosphate features a Cu4O12P4 core that resembles the double-4-ring (D4R) SBU found in some zeolites. acs.org Furthermore, trinuclear copper complexes formed with the same phosphate ligand possess a core structure that is analogous to the 4=1 SBU of zeolites. acs.org This biomimicry highlights how principles of self-assembly in coordination chemistry can lead to structures reminiscent of those found in extended inorganic solids. The term SBU is also central to the design of metal-organic frameworks (MOFs), where polynuclear inorganic clusters are stitched together with organic linkers to create robust, crystalline materials. nih.gov

Design and Application of Related Organophosphorus Ligands for Catalysis

The principles of ligand design explored in organophosphate chemistry extend to other classes of ligands, particularly those developed for homogeneous catalysis. By tuning the steric and electronic environment around a metal center, ligands can control catalytic activity and selectivity.

Bis(imino)pyridine Ligands and Metal Chelation Chemistry

Bis(imino)pyridine (PDI) ligands are a prominent class of tridentate ("pincer") ligands that have been extensively used in coordination chemistry and catalysis. mdpi.com These ligands chelate to a metal center through three nitrogen atoms, creating a stable complex. mdpi.com The bulky aryl groups commonly placed on the imino positions provide steric protection to the metal center, which is crucial for catalytic applications like olefin polymerization.

The chelation of PDI ligands to metals like iron and cobalt has been thoroughly studied. nih.govacs.org Treatment of a bis(iminobenzyl)pyridine ligand with iron(II) chloride or cobalt(II) chloride yields the corresponding metal dichloride complexes. nih.gov The PDI ligand can also act as an "electron reservoir," accommodating redox events that are centered on the ligand rather than the metal. acs.org This non-innocent behavior has been observed in iron-dinitrogen complexes, where oxidation of the complex was found to be ligand-based, resulting in a PDI radical anion coupled to a high-spin iron(II) center. acs.org

β-Iminoaminate Ligands in Olefin Polymerization Catalysis

β-Iminoaminate ligands, which are structurally related to the well-known β-diketiminate ('nacnac') ligands, have emerged as effective ancillary ligands for olefin polymerization catalysts. researchgate.net These bidentate, monoanionic ligands form stable complexes with various transition metals.

Zirconium complexes featuring β-iminoaminate ligands have demonstrated high activity for ethylene polymerization when activated by methylaluminoxane (MAO). researchgate.net The catalytic performance is influenced by the substituents on the ligand framework, allowing for the tuning of the polymer properties. These ligands are part of a broader family of chelating systems, including β-ketoimines, that are attractive due to their straightforward synthesis and the ease with which their steric and electronic properties can be modified. researchgate.net

Investigation of Mercury(II) Complexes of N,N'-Diarylformamidine Dithiocarbamates

Dithiocarbamates are another class of versatile monoanionic ligands that coordinate to transition metals through their two sulfur atoms. researchgate.net They have found applications as single-source precursors for the synthesis of metal sulfide nanoparticles. researchgate.net

Synthesis and Characterization of Mononuclear and Binuclear Species

Mercury(II) complexes of N,N'-diarylformamidine dithiocarbamates, including those with 2,6-dimethylphenyl substituents, have been synthesized and characterized. researchgate.net These complexes are typically prepared by reacting the dithiocarbamate ligand with a mercury(II) salt. researchgate.net

X-ray crystallography studies have revealed that these complexes primarily exist as mononuclear species. researchgate.net In these structures, the mercury(II) center is coordinated to four sulfur atoms from two bidentate dithiocarbamate ligands, resulting in a distorted square planar geometry. researchgate.net While some metal dithiocarbamate complexes are known to form binuclear or polymeric structures, the mercury(II) complexes in this specific system favor a mononuclear arrangement. researchgate.netresearchgate.net These well-defined mononuclear complexes have been successfully used as single-source precursors to prepare mercury sulfide (HgS) nanoparticles. researchgate.net

Interactive Data Table of Selected Mercury(II) Dithiocarbamate Complexes

| Ligand (L) in [Hg(L)₂] | Aryl Substituent | Complex Number | Molecular Formula Weight | Coordination Geometry |

| N,N'-bis(2,6-dimethylphenyl)formamidine dithiocarbamate | 2,6-dimethylphenyl | 1 | 855.53 | Distorted Square Planar |

| N,N'-bis(2,6-disopropylphenyl) formamidine dithiocarbamate | 2,6-diisopropylphenyl | 2 | Not specified | Distorted Square Planar |

| N,N'-mesityl formamidine dithiocarbamate | 2,4,6-trimethylphenyl | 3 | Not specified | Not specified |

| N'-(2,6-dichlorophenyl)-N-(2,6-dimethylphenyl) formamidine dithiocarbamate | 2,6-dichlorophenyl, 2,6-dimethylphenyl | 4 | Not specified | Not specified |

| N'-(2,6-dichlorophenyl)-N-(2,6-diisopropylphenyl) formamidine dithiocarbamate | 2,6-dichlorophenyl, 2,6-diisopropylphenyl | 5 | 1079.95 | Not specified |

| N'-(2,6-dichlorophenyl)-N-mesityl formamidine dithiocarbamate | 2,6-dichlorophenyl, 2,4,6-trimethylphenyl | 6 | Not specified | Distorted Square Planar |

Data sourced from research on mercury(II) N,N′-diarylformamidine dithiocarbamates. researchgate.net

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group and Bonding Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups and analyzing the bonding within a molecule. For bis(2,6-dimethylphenyl)phosphate, the FT-IR spectrum would be characterized by specific absorption bands corresponding to the vibrations of its constituent parts: the phosphate (B84403) group and the dimethylphenyl rings.

Key expected vibrational frequencies include:

P=O Stretching: The phosphoryl group (P=O) exhibits a strong, characteristic absorption band. In organophosphorus compounds, this band typically appears in the region of 1300-1200 cm⁻¹.

P-O-C Stretching: The stretching vibrations of the P-O-C (aryl) linkages are expected to produce strong bands. These typically occur in two regions: an asymmetric stretch around 1240-1160 cm⁻¹ and a symmetric stretch around 1050-990 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are typically observed above 3000 cm⁻¹.

Aromatic C=C Stretching: The in-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings usually appear in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H bonds of the methyl (CH₃) groups will show stretching vibrations typically in the 2975-2850 cm⁻¹ range.

While specific experimental FT-IR data for this compound is not detailed in the provided search results, the analysis of related organophosphorus compounds provides a basis for these expected assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

NMR spectroscopy is indispensable for elucidating the precise molecular structure of this compound by mapping the connectivity of atoms. Both ¹H NMR and ³¹P NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the following signals are expected:

Methyl Protons (-CH₃): Due to the symmetry of the two bis(2,6-dimethylphenyl) groups, a single, sharp signal is anticipated for the protons of the four methyl groups. This signal would likely appear in the upfield region, around 2.0-2.5 ppm. For instance, in the related compound bis(2,4,6-trimethylphenyl)phosphine (B184252) oxide, the ortho-methyl and para-methyl protons resonate at 2.39 and 2.28 ppm, respectively. researchgate.net

Aromatic Protons (Ar-H): The protons on the phenyl rings would give rise to signals in the aromatic region, typically between 6.5 and 8.0 ppm. The specific splitting pattern would depend on the coupling between adjacent protons on the ring. The meta- and para-protons of the 2,6-dimethylphenyl group are expected to show distinct resonances. researchgate.net

Phosphate Proton (P-OH): A broad signal corresponding to the acidic proton of the phosphate group would be expected, though its chemical shift can be highly variable and dependent on concentration and solvent.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a direct and effective method for characterizing phosphorus-containing compounds. oxinst.com It provides information about the oxidation state and coordination environment of the phosphorus atom.

The spectrum is typically simple due to the absence of coupling to protons (in decoupled mode). huji.ac.il

For phosphate esters, the chemical shifts generally appear in a characteristic range. huji.ac.ilorganicchemistrydata.org The specific chemical shift for this compound is influenced by the electronic effects of the two aromatic rings. For comparison, the ³¹P{¹H} NMR spectrum for bis(2,4,6-trimethylphenyl)phosphine oxide shows a single resonance at 10.1 ppm. researchgate.net The chemical shift for the title phosphate is expected to be in the region typical for diaryl hydrogen phosphates.

Table 1: Predicted ¹H and ³¹P NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | Aromatic (Ar-H) | ~7.0 - 7.2 | Multiplet, corresponding to meta and para protons. |

| ¹H | Methyl (Ar-CH₃) | ~2.2 - 2.3 | Singlet, due to the four equivalent methyl groups. |

| ³¹P | Phosphate (O=P(OAr)₂) | ~ -5 to 15 | A single resonance is expected in the proton-decoupled spectrum. The exact shift is sensitive to the electronic environment. |

Single-Crystal X-Ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound itself is not available in the search results, data from closely related compounds like bis(2,4,6-trimethylphenyl)phosphine oxide allows for structural inferences. semanticscholar.org In such structures, the phosphorus atom typically adopts a tetracoordinate geometry. mdpi.com The P=O bond length is expected to be short, characteristic of a double bond, while the P-O and P-C bond lengths are influenced by the steric bulk of the aryl substituents. semanticscholar.orgmdpi.com The steric hindrance from the ortho-methyl groups on the phenyl rings forces the rings to twist out of plane relative to the P-O bonds. In bis(2,4,6-trimethylphenyl)phosphine oxide, the dihedral angle between the two aryl rings is 31.93(16)°. mdpi.com

Table 2: Representative Bond Lengths and Angles from a Structurally Similar Compound (Bis(2,4,6-trimethylphenyl)phosphine oxide)

| Parameter | Bond/Angle | Value | Reference |

| Bond Length | P1=O1 | 1.4854(13) Å | researchgate.netsemanticscholar.org |

| Bond Length | P1-C1 | 1.8151(18) Å | researchgate.netsemanticscholar.org |

| Bond Length | P1-C10 | 1.8162(18) Å | researchgate.netsemanticscholar.org |

| Bond Angle | O1-P1-C1 | 113.94(8) ° | researchgate.net |

| Bond Angle | O1-P1-C10 | 116.64(8) ° | researchgate.net |

| Bond Angle | C1-P1-C10 | 108.07(8) ° | researchgate.net |

The presence of the acidic P-OH group in this compound makes it a hydrogen bond donor, while the phosphoryl oxygen (P=O) is a strong hydrogen bond acceptor. This facilitates the formation of intermolecular hydrogen bonds in the solid state. It is common for phosphoric and phosphinic acids to form cyclic dimers through strong O-H···O=P hydrogen bonds. For example, studies on dimethylphosphoric acid have shown that it predominantly forms hydrogen-bonded self-associates, such as cyclic dimers and trimers, in solution. researchgate.net This self-assembly into dimeric or higher-order structures is a key feature of the supramolecular chemistry of such organophosphorus acids.

This compound can act as a ligand in coordination chemistry, typically binding to metal centers through its oxygen atoms. The coordination can be monodentate, using the P=O oxygen, or bidentate, using both the P=O and P-O⁻ oxygens to form a chelate ring. The bulky 2,6-dimethylphenyl groups play a significant role in determining the steric environment around the metal center, influencing the coordination number and geometry of the resulting complex.

Studies on related ligands show that dialkyldithiophosphates, for example, act as bidentate ligands, chelating to a metal ion through both sulfur atoms to create octahedral geometries, as seen in an iron(II) complex. researchgate.net Similarly, lanthanide complexes with related dicarboxylic dimethylanilide ligands show a 1:1 metal-to-ligand ratio, with the secondary coordination sphere influencing the stability and structure of the complexes. nih.gov The coordination of this compound to a metal would likely result in well-defined geometries dictated by the steric demands of the ligands and the electronic preferences of the metal ion.

Electronic Spectroscopy (e.g., UV-Vis Absorption and Emission) for Electronic Structure

Electronic spectroscopy, including UV-Vis absorption and photoluminescence, provides insights into the electronic transitions within the molecule.

UV-Vis Absorption: The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the 2,6-dimethylphenyl aromatic rings. These transitions typically occur in the ultraviolet region, with absorption bands expected below 300 nm. In related triarylboranes, absorption bands between 270 and 350 nm are attributed to B←π transitions. nih.gov For metal complexes of related ligands, additional bands corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) can appear. mdpi.com

Emission: While many simple organophosphates are not strongly luminescent, the aromatic substituents could potentially give rise to fluorescence upon excitation. The emission properties would be highly dependent on the molecular rigidity and the presence of any heavy atoms or coordinated metals that could promote intersystem crossing to triplet states, potentially leading to phosphorescence. For example, silver(I) complexes with phosphine (B1218219) and diimine ligands can be emissive, with the emission originating from ligand-centered or charge-transfer excited states. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

In a hypothetical scenario where a paramagnetic species of this compound is generated, for instance through radiolysis or a chemical reaction, EPR spectroscopy would be the definitive method for its identification and structural elucidation. nih.govunige.ch The interaction of the unpaired electron with the magnetic field and with nearby magnetic nuclei, most notably the ³¹P nucleus (which has a natural abundance of 100% and a nuclear spin of I = 1/2), would give rise to a characteristic EPR spectrum. unige.ch

The key parameters that would be extracted from an EPR spectrum are the g-factor and hyperfine coupling constants. The g-factor provides information about the electronic environment of the unpaired electron, while the hyperfine coupling constants reveal details about the interaction of the unpaired electron with the magnetic phosphorus nucleus and any other nearby magnetic nuclei, such as protons on the dimethylphenyl rings. researchgate.net Analysis of these parameters would allow for the determination of the radical's geometry and the distribution of the unpaired electron's spin density. researchgate.net

For organophosphorus radicals, solid-state EPR can provide more comprehensive information than liquid-phase EPR, as it allows for the determination of the anisotropic components of the g-tensor and hyperfine coupling tensors. unige.ch However, the analysis of such spectra can be complex, especially if multiple paramagnetic species are present. unige.ch

Detailed Research Findings

No specific research findings on the EPR spectroscopy of paramagnetic species of this compound were found in the reviewed literature. Research in this area has focused on other organophosphorus compounds, such as phosphinyl radicals and diphosphanyl radicals. unige.chnih.gov These studies have demonstrated the utility of EPR in understanding the structure, conformation, and dynamic processes of organophosphorus radicals. nih.gov For instance, temperature-dependent EPR studies have been used to investigate conformational exchange processes in some organophosphorus radicals. nih.gov

Hypothetical EPR Data for a Paramagnetic this compound Species

The following table presents hypothetical EPR data for a theoretical paramagnetic species of this compound to illustrate the type of information that would be obtained from such an experiment.

| Parameter | Hypothetical Value | Information Provided |

| g-factor (isotropic) | 2.0035 | Indicates the electronic environment of the unpaired electron. |

| ³¹P Hyperfine Coupling (isotropic) | 650 MHz | Describes the interaction between the unpaired electron and the phosphorus nucleus. |

| ¹H Hyperfine Coupling (Aryl-H) | 5 MHz | Describes the interaction between the unpaired electron and the protons on the phenyl rings. |

| ¹H Hyperfine Coupling (Methyl-H) | 2 MHz | Describes the interaction between the unpaired electron and the protons of the methyl groups. |

Theoretical and Computational Chemistry Investigations

Molecular Orbital Calculations and Quantum Chemical Studies

Quantum chemical studies, including molecular orbital calculations, are fundamental to understanding the intrinsic properties of a molecule. They provide a basis for predicting chemical behavior, such as basicity and reactivity in different environments.

The basicity of a molecule is a critical parameter that influences its chemical and biological activity. Computational methods can accurately predict basicity both in the gas phase and in solution. The gas-phase basicity (GPB) is the negative of the Gibbs free energy change for the protonation reaction in the gas phase, while the proton affinity (PA) is the corresponding enthalpy change. nih.govwikipedia.org These gas-phase properties are key components of thermodynamic cycles used to calculate pKₐ values in solution, a crucial measure of acidity or basicity in a solvent. nih.gov

For Bis(2,6-dimethylphenyl)phosphate, the basicity is primarily associated with the oxygen atoms of the phosphate (B84403) group. The electronic properties of the attached 2,6-dimethylphenyl groups significantly influence this basicity. The methyl groups are electron-donating, which should, in principle, increase the electron density on the phosphate oxygen atoms, thereby increasing basicity. However, the bulky nature of the two methyl groups at the ortho positions of the phenyl rings creates substantial steric hindrance around the phosphate core. This steric shielding can impede the approach of a proton, effectively lowering the observed basicity, particularly in solution where solvent molecules also compete for space.

Table 1: Conceptual Factors Influencing the Basicity of Phosphate Esters

| Factor | Influence on Basicity | Relevance to this compound |

| Electronic Effects | Electron-donating groups on the phenyl rings increase electron density on the phosphate oxygen, increasing intrinsic basicity. | The two methyl groups on each phenyl ring are electron-donating. |

| Steric Hindrance | Bulky groups near the basic site hinder the approach of a proton, decreasing the effective basicity. | The ortho-methyl groups create significant steric congestion around the phosphate group. |

| Solvation | The ability of the solvent to stabilize the protonated and unprotonated forms affects basicity in solution. | The large, nonpolar surface area of the dimethylphenyl groups influences solubility and solvation. |

| Conjugation | The interaction between the phenyl rings and the phosphate group can delocalize electron density. nih.gov | The n-π conjugation can affect the electron availability on the phosphate oxygens. nih.gov |

This table provides a conceptual overview of factors influencing the basicity of phosphate esters like this compound.

Solvents can profoundly alter the rates, mechanisms, and outcomes of chemical reactions. nih.govrsc.org These effects arise from the differential solvation of the ground state (reactants) and the transition state of a reaction. nih.gov Computational models can elucidate these solvent effects by treating the solvent either as a continuous dielectric medium (implicit solvent models) or by including individual solvent molecules (explicit solvent models). rsc.org

In the case of this compound, its reactivity, particularly in nucleophilic substitution or hydrolysis reactions, is highly dependent on the solvent. The large, hydrophobic surface area of the two bis(2,6-dimethylphenyl) groups will be poorly solvated by polar, protic solvents like water. This can influence the molecule's conformation and the accessibility of the electrophilic phosphorus center to nucleophiles.

Computational studies can model how different solvents interact with the molecule and affect the energy barrier of a reaction. For instance, a polar solvent might stabilize a charge-separated transition state more than the neutral ground state, thus accelerating the reaction. Conversely, a nonpolar solvent might favor a less polar transition state. The choice of solvent can even determine the reaction pathway, for example, favoring a substitution product in one solvent and an elimination or rearrangement product in another. mdpi.com The toxicity and efficacy of organophosphorus compounds can also be influenced by the solvents used in formulations. nih.gov

Table 2: Illustrative Solvent Effects on a Hypothetical Reaction of this compound

| Solvent Property | Effect on Ground State (GS) | Effect on Polar Transition State (TS) | Predicted Effect on Reaction Rate |

| Polarity (High) | Moderate stabilization | Strong stabilization | Acceleration |

| Polarity (Low) | Good stabilization (of nonpolar groups) | Poor stabilization | Deceleration |

| Hydrogen Bonding Donor | Weak interaction with hydrophobic groups | Can stabilize anionic character in TS | Potential acceleration |

| Hydrogen Bonding Acceptor | Weak interaction | Can stabilize protic character in TS | Potential acceleration |

This table illustrates the general principles of how solvent properties can influence the rate of a reaction involving a large, relatively nonpolar molecule with a polar reactive center.

Density Functional Theory (DFT) Applications in Phosphate Systems

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly suitable for studying large systems like organophosphates and their complexes. rsc.org

Phosphate groups are excellent ligands for a wide range of metal ions. DFT calculations are instrumental in understanding the structure, bonding, and reactivity of these metal-phosphate complexes. acs.org Computational studies can predict coordination geometries (e.g., octahedral, tetrahedral), bond lengths, and vibrational frequencies, which can be compared with experimental data from techniques like X-ray crystallography or spectroscopy. acs.orgacs.org

For complexes involving phosphate esters, DFT can elucidate the nature of the metal-ligand bond and how the electronic structure of the phosphate is perturbed upon coordination. This is crucial for understanding the role of metal ions in biological systems and in catalysis. For example, DFT combined with X-ray absorption spectroscopy has been used to identify the coordination environment of neodymium and iron complexes with tributyl phosphate, providing detailed structural models that were previously unavailable. acs.org

Table 3: Information Obtainable from DFT Analysis of Metal-Phosphate Complexes

| Parameter | Description |

| Optimized Geometry | Predicts the 3D structure, bond lengths, and bond angles of the complex. |

| Binding Energy | Calculates the strength of the interaction between the metal ion and the phosphate ligand. |

| Electronic Structure | Describes the distribution of electrons, molecular orbitals, and charge distribution. |

| Vibrational Frequencies | Predicts infrared (IR) and Raman spectra to aid in experimental characterization. |

| Reaction Pathways | Models the mechanism of ligand exchange or reactions catalyzed by the metal center. |

This table summarizes the key insights that can be gained from applying DFT methods to study the interaction of metal ions with phosphate-containing ligands.

A potential energy surface (PES) is a conceptual and mathematical map of the energy of a molecular system as a function of its geometric coordinates. By mapping the PES, computational chemists can identify stable molecules (local minima), transition states (saddle points), and the reaction pathways that connect them. nih.gov

For this compound, modeling the PES is essential for understanding its conformational landscape and the mechanisms of its reactions, such as hydrolysis. longdom.org The rotation around the P-O and O-C bonds leads to various conformers, and the PES can reveal their relative energies. Furthermore, the PES for a reaction pathway illustrates the energy changes as reactants are converted to products, including the activation energy barrier that determines the reaction rate.

Modeling intermolecular interactions is also a critical component. The interaction of this compound with solvent molecules, nucleophiles, or catalysts is governed by non-covalent forces like van der Waals interactions, dipole-dipole forces, and hydrogen bonds. Accurately modeling these interactions is necessary to build a realistic picture of the molecule's behavior in a chemical system.

Computational Modeling of Reaction Pathways and Transition State Structures

One of the most powerful applications of computational chemistry is the ability to map out detailed reaction mechanisms, including the characterization of fleeting transition state structures that are impossible to observe directly in experiments. rsc.orgrsc.org The hydrolysis of phosphate esters, a fundamentally important reaction in chemistry and biology, has been extensively studied using these methods. longdom.org

The hydrolysis of a phosphate diester like this compound can theoretically proceed through several different mechanisms:

Associative (Aₙ + Dₙ): The nucleophile (e.g., water or hydroxide) attacks the phosphorus center first, forming a pentacoordinate phosphorane intermediate, which then expels the leaving group.

Dissociative (Dₙ + Aₙ): The leaving group departs first, forming a highly reactive metaphosphate intermediate, which is then rapidly captured by the nucleophile.

Concerted (AₙDₙ): Bond formation to the nucleophile and bond cleavage to the leaving group occur simultaneously in a single step, passing through a single transition state. rsc.org

Computational modeling can calculate the energies of the intermediates and transition states for each of these potential pathways. longdom.orgrsc.org By comparing the activation energies, the most favorable pathway can be identified. For this compound, the significant steric bulk of the 2,6-dimethylphenyl groups would likely disfavor an associative mechanism that requires the formation of a crowded pentacoordinate intermediate. Therefore, a more dissociative or concerted pathway with a looser transition state might be predicted as more favorable.

Table 4: Characteristics of Computationally Modeled Hydrolysis Pathways for Phosphate Esters

| Mechanism | Key Feature | Intermediate | Transition State (TS) | Influence of Steric Hindrance |

| Associative (Aₙ + Dₙ) | Bond-making precedes bond-breaking | Pentacoordinate phosphorane | TS leading to intermediate | Highly disfavored |

| Dissociative (Dₙ + Aₙ) | Bond-breaking precedes bond-making | Metaphosphate | TS leading to intermediate | Favored |

| Concerted (AₙDₙ) | Simultaneous bond-making and -breaking | None | Single, can be "tight" or "loose" | Favored if TS is loose |

This table outlines the primary mechanistic pathways for phosphate ester hydrolysis and how they are influenced by steric factors, as can be analyzed through computational modeling.

Biological and Environmental Interaction Studies Mechanistic Focus

Investigation of Biomolecular Interactions

The interaction of OPFRs with biological molecules is a key determinant of their potential toxicological effects. These interactions are often non-covalent and can lead to the disruption of normal cellular processes.

While OPFRs used as flame retardants and plasticizers are designed to be less potent inhibitors of acetylcholinesterase (AChE) than their organophosphate pesticide counterparts, they are known to interact with a variety of other biological macromolecules, including nuclear receptors and other enzymes. nih.gov These interactions are central to their endocrine-disrupting and neurotoxic activities. oup.comendocrine.org

Several studies have demonstrated that OPFRs can bind to and modulate the activity of nuclear receptors, which are critical regulators of gene expression. nih.gov For instance, research has shown that various OPFRs can act as agonists or antagonists for estrogen receptors (ERα and ERβ), the androgen receptor (AR), the glucocorticoid receptor (GR), and the pregnane (B1235032) X receptor (PXR). nih.gov The binding is often stabilized by hydrophobic interactions between the chemical and the receptor. acs.orgnih.gov For example, molecular docking studies suggest that OPFR metabolites can fit into the ligand-binding pockets of estrogen receptors. nih.gov

Beyond nuclear receptors, OPFRs can interfere with other critical proteins. Some have been shown to interact with adiponectin receptors, which are membrane receptors involved in metabolic regulation. nih.gov Other research has pointed to effects on enzymes crucial for steroidogenesis, the process of hormone synthesis. nih.govoup.com For example, certain OPFRs increased the production of superoxide (B77818) in mouse Leydig cells, indicating an interaction that leads to oxidative stress, and also affected the expression of genes involved in progesterone (B1679170) biosynthesis. nih.govoup.com While direct data on Bis(2,6-dimethylphenyl)phosphate is scarce, its structural similarity to other aryl phosphates suggests a potential for similar interactions with these macromolecular targets.

Mechanistic Studies of Biological Activities (e.g., Estrogenic Actions of Related Tris-Phosphates)

The biological activities of OPFRs, particularly their endocrine-disrupting effects, have been investigated through various mechanistic studies. The estrogenic actions of Tris(2,6-dimethylphenyl) phosphate (B84403) (TDMPP), a compound structurally related to this compound, have been a focus of such research, providing a model for understanding potential effects. nih.govnih.govresearchmap.jp

In vitro reporter gene assays are a primary tool for characterizing the ability of a chemical to activate or inhibit nuclear receptors. These cell-based assays link the activation of a specific receptor to the expression of a reporter gene, such as luciferase, providing a measurable signal.

Several studies have used these assays to screen OPFRs for endocrine activity. nih.govacs.org For example, Triphenyl phosphate (TPhP) and Tricresyl phosphate (TCP) have demonstrated agonistic activity on estrogen receptors ERα and/or ERβ. nih.gov In contrast, compounds like Tris(2-chloroethyl) phosphate (TCEP) and Tris(2-ethylhexyl) phosphate (TEHP) have shown anti-estrogenic properties in similar assays. acs.org TDMPP, a close structural analog to the subject compound, was found to exert an agonistic effect on ER-α in a reporter assay, with a potency about 1/10,000th that of estradiol. researchmap.jp Further studies confirmed that TDMPP could bind to and activate all three nuclear estrogen receptors (nERs) in zebrafish. nih.gov The table below summarizes findings from various in vitro assays on different OPFRs.

Interactive Table: In Vitro Receptor Activity of Various Organophosphate Flame Retardants

| Compound | Assay Type | Receptor | Observed Activity | Source |

|---|---|---|---|---|

| Triphenyl phosphate (TPhP) | Luciferase Reporter Assay | ERα, ERβ | Agonist | nih.gov |

| Tricresyl phosphate (TCP) | Luciferase Reporter Assay | ERα, ERβ | Agonist | nih.gov |

| Tributyl phosphate (TBP) | Luciferase Reporter Assay | AR, GR | Antagonist | nih.gov |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | Luciferase Reporter Assay | AR, GR | Antagonist | nih.gov |

| Tris(2-chloro-1-methylethyl) phosphate (TCPP) | Luciferase Reporter Assay | PXR | Agonist | nih.gov |

| Tris(2-butoxyethyl) phosphate (TBEP) | Luciferase Reporter Assay | PXR | Agonist | nih.gov |

| Tris(2-ethylhexyl) phosphate (TEHP) | Luciferase Reporter Assay | GR | Antagonist | nih.gov |

| Tris(2,6-dimethylphenyl) phosphate (TDMPP) | Reporter Gene Assay | Estrogen Receptors (nERs) | Agonist | nih.gov |

| Tris(2-chloroethyl) phosphate (TCEP) | Luciferase Reporter Assay | ERα | Antagonist | acs.org |

The interactions of OPFRs with biomolecules can translate into broader impacts on endocrine signaling and the development of the nervous system. nih.gov These chemicals are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with hormone pathways, neurotransmission, and synaptic plasticity. oup.comendocrine.org

Developmental exposure to certain OPFRs is a significant concern. nih.gov For instance, TDMPP, acting as an estrogen mimic, has been shown to impair the sexual differentiation of the brain in mouse models. nih.govresearchmap.jpbiorxiv.org This exposure led to precocious puberty, irregular estrous cycles, and masculinization of sexually dimorphic nuclei in the hypothalamus of female mice. nih.govbiorxiv.org In zebrafish, TDMPP exposure induced ovarian formation in a mutant line that would normally be all-male, providing clear genetic evidence of its feminizing effects mediated through estrogen receptors esr2a and esr2b. nih.gov